3-(CYCLOHEPTYLAMINO)-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-(CYCLOHEPTYLAMINO)-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with a unique structure that includes a cycloheptyl group, a thienylsulfonyl group, and a tetrahydrothiophen-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOHEPTYLAMINO)-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydrothiophen Core: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Thienylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophen core using a thienylsulfonyl chloride in the presence of a base.
Attachment of the Cycloheptyl Group: This can be done through a nucleophilic substitution reaction where the amine group of the tetrahydrothiophen core reacts with a cycloheptyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOHEPTYLAMINO)-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various types of chemical reactions, including:
Oxidation: The thienylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, leading to the formation of simpler thiophen derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can yield simpler thiophen compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(CYCLOHEPTYLAMINO)-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thienylsulfonyl group, in particular, may play a key role in its activity by forming strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-N-cycloheptyl-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide group.
N-cycloheptyl-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine: Lacks the stereochemistry at positions 3 and 4.
4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine: Lacks the cycloheptyl group.
Uniqueness
The presence of the 1,1-dioxide group and the specific stereochemistry at positions 3 and 4 make 3-(CYCLOHEPTYLAMINO)-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE unique compared to similar compounds. These features may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-N-cycloheptyl-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S3/c17-22(18)10-13(16-12-6-3-1-2-4-7-12)14(11-22)23(19,20)15-8-5-9-21-15/h5,8-9,12-14,16H,1-4,6-7,10-11H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSILDLHUSIOLJ-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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